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Compound of Interest

Compound Name:
L-Leucine-7-amido-4-

methylcoumarin

Cat. No.: B555374 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a highly sensitive and widely utilized

fluorogenic substrate for the detection and characterization of aminopeptidases, particularly

leucine aminopeptidase (LAP) and other related proteases. This technical guide provides an in-

depth overview of its core properties, experimental applications, and its role in elucidating key

biological processes. The principle of its use lies in the enzymatic cleavage of the amide bond

linking L-leucine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its

conjugated form, Leu-AMC is weakly fluorescent. Upon hydrolysis by an aminopeptidase, the

highly fluorescent AMC is liberated, and the resulting increase in fluorescence intensity is

directly proportional to the enzyme's activity.

Chemical and Physical Properties
L-Leucine-7-amido-4-methylcoumarin is most commonly available as a hydrochloride salt,

which enhances its solubility in aqueous buffers. The fundamental properties of this compound

and its fluorescent product are summarized below.
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Property
L-Leucine-7-amido-4-
methylcoumarin
Hydrochloride

7-Amino-4-
methylcoumarin (AMC)

Synonyms
Leu-AMC, H-Leu-AMC HCl,

Leu-MCA
Coumarin 120

CAS Number 62480-44-8[1][2][3][4] 26093-31-2

Molecular Formula C₁₆H₂₀N₂O₃ · HCl[1][2] C₁₀H₉NO₂

Molecular Weight 324.80 g/mol [1][2][4] 175.18 g/mol [5]

Appearance White to off-white powder
White to pale yellow crystalline

powder

Solubility
Soluble in methanol (50

mg/mL), DMSO, and water.[1]
Soluble in DMSO and ethanol

Excitation Maximum (λex)
~340-365 nm (for cleaved

AMC)[3][6][7]
344 nm[5]

Emission Maximum (λem)
~440-460 nm (for cleaved

AMC)[3][6][7]
440 nm[5]

Quantum Yield (Φ) Not applicable

Varies with solvent; can be

high (e.g., up to 0.68 in some

derivatives)[8][9]

Mechanism of Action
The utility of L-Leucine-7-amido-4-methylcoumarin as a fluorogenic substrate is predicated

on a straightforward enzymatic reaction. Aminopeptidases recognize and cleave the peptide

bond between the L-leucine residue and the 7-amino group of the 4-methylcoumarin moiety.

This cleavage event releases the free 7-amino-4-methylcoumarin (AMC), which is a highly

fluorescent molecule. The rate of AMC liberation, and therefore the rate of fluorescence

increase, is a direct measure of the aminopeptidase activity.
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Figure 1. Enzymatic cleavage of Leu-AMC.

Applications in Research and Drug Discovery
L-Leucine-7-amido-4-methylcoumarin is a versatile tool with numerous applications in basic

research and drug development:

Enzyme Kinetics and Characterization: It is extensively used to determine the kinetic

parameters of various aminopeptidases, such as the Michaelis constant (Km) and the

maximum reaction velocity (Vmax).

High-Throughput Screening (HTS) for Inhibitors: The simplicity and sensitivity of the Leu-

AMC assay make it ideal for screening large compound libraries to identify potential

inhibitors of aminopeptidases, which are therapeutic targets in various diseases, including

cancer and infectious diseases.

Diagnostics: Aberrant aminopeptidase activity is associated with several pathological

conditions. Leu-AMC-based assays can be employed to measure enzyme activity in

biological samples as potential disease biomarkers.

Cellular and Tissue Imaging: While less common for direct imaging due to the need for UV

excitation, the liberated AMC can be used in cell lysates and tissue homogenates to quantify

localized enzyme activity.

Quantitative Data: Kinetic Parameters of Various
Aminopeptidases
The following table summarizes the kinetic constants for the hydrolysis of L-Leucine-7-amido-
4-methylcoumarin by several key aminopeptidases. These values can vary depending on the

specific assay conditions (e.g., pH, temperature, buffer composition).
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Enzyme
Organism/S
ource

Km (µM) kcat (s⁻¹)
kcat/Km
(M⁻¹s⁻¹)

Reference

Leucine

Aminopeptida

se (LdLAP)

Leishmania

donovani
68.11 ± 6.3 0.37 ± 0.02 5.4 x 10³ [10][11]

Endoplasmic

Reticulum

Aminopeptida

se 1 (ERAP1)

Human - -
Varies by

allotype
[12]

Puromycin-

sensitive

aminopeptida

se (PSA)

Human - - - [13]

Metalloamino

peptidase

(PaPepA)

Pseudomona

s aeruginosa

Reduced

compared to

Leu-pNA

- -

Note: Full Michaelis-Menten analysis for some enzymes like ERAP1 with Leu-AMC can be

challenging due to allosteric behavior.

Experimental Protocols
Protocol 1: Determination of Aminopeptidase Activity
and Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constants for an

aminopeptidase using L-Leucine-7-amido-4-methylcoumarin.

Materials:

Purified aminopeptidase of known concentration

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC)

Dimethyl sulfoxide (DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

Black, flat-bottom 96-well microplate

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

7-Amino-4-methylcoumarin (AMC) for standard curve

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of Leu-AMC in DMSO.

Prepare a 1 mM stock solution of AMC in DMSO for the standard curve.

Prepare a working solution of the purified enzyme in cold assay buffer.

AMC Standard Curve:

Create a series of dilutions of the AMC stock solution in assay buffer to generate a

standard curve (e.g., 0 to 50 µM).

Add 100 µL of each AMC dilution to separate wells of the 96-well plate.

Measure the fluorescence at the appropriate excitation and emission wavelengths.

Plot fluorescence intensity versus AMC concentration to generate a standard curve. The

slope of this curve will be used to convert relative fluorescence units (RFU) per minute to

moles of product formed per minute.

Enzyme Assay:

Prepare a serial dilution of the Leu-AMC stock solution in assay buffer to create a range of

substrate concentrations (e.g., 0 to 200 µM).

To the wells of the 96-well plate, add 50 µL of each substrate dilution.

Include control wells:
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"No enzyme" control: Substrate in assay buffer to measure background fluorescence.

"No substrate" control: Enzyme in assay buffer to measure any intrinsic fluorescence.

Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

Immediately place the plate in the pre-warmed microplate reader.

Data Acquisition and Analysis:

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a

constant temperature (e.g., 37°C).

For each substrate concentration, determine the initial reaction velocity (V₀) by calculating

the slope of the linear portion of the fluorescence versus time plot (in RFU/min).

Convert V₀ from RFU/min to moles/min using the slope from the AMC standard curve.

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine the Km and Vmax values.
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Figure 2. Workflow for kinetic parameter determination.
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Protocol 2: High-Throughput Screening of
Aminopeptidase Inhibitors
This protocol provides a framework for screening a compound library for inhibitors of a specific

aminopeptidase.

Materials:

As in Protocol 1

Test compounds dissolved in DMSO

Known aminopeptidase inhibitor (positive control)

Procedure:

Reagent Preparation:

Prepare a stock solution of Leu-AMC in DMSO. Dilute in assay buffer to a final

concentration approximately equal to the Km of the enzyme.

Prepare a working solution of the enzyme in assay buffer.

Prepare plates with test compounds and controls (DMSO for negative control, known

inhibitor for positive control) at the desired final concentration.

Inhibitor Assay:

To the wells of the compound plate, add the enzyme solution and incubate for a pre-

determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the Leu-AMC substrate solution to all wells.

Measure the fluorescence intensity over time in a microplate reader.

Data Analysis:

Calculate the reaction rate for each well.
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Normalize the data to the controls:

% Inhibition = 100 * (1 - (Ratetest compound - Ratebackground) / (RateDMSO -

Ratebackground))

Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

For hit compounds, perform dose-response experiments to determine the IC₅₀ value.

Application in a Signaling Pathway: MHC Class I
Antigen Presentation
L-Leucine-7-amido-4-methylcoumarin is a valuable tool for studying the activity of enzymes

involved in critical cellular signaling and processing pathways. A prominent example is the role

of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) in the MHC Class I antigen presentation

pathway. This pathway is essential for the immune system to recognize and eliminate virus-

infected and cancerous cells.

ERAP1 is an aminopeptidase located in the endoplasmic reticulum that trims the N-terminus of

antigenic peptide precursors to the optimal length for binding to MHC Class I molecules.[14]

The activity of ERAP1 can therefore modulate the repertoire of peptides presented to cytotoxic

T lymphocytes, influencing the immune response. Leu-AMC can be used to measure the

enzymatic activity of ERAP1 in vitro to understand its function and to screen for inhibitors that

could modulate immune responses.[12][15][16]
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Figure 3. Role of ERAP1 in MHC Class I antigen presentation.
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Conclusion
L-Leucine-7-amido-4-methylcoumarin remains an indispensable tool for researchers,

scientists, and drug development professionals engaged in the study of aminopeptidases. Its

high sensitivity, coupled with a straightforward and robust assay principle, facilitates a wide

range of applications from fundamental enzyme characterization to high-throughput screening

for therapeutic leads. The ability to quantify the activity of enzymes like ERAP1 highlights the

importance of Leu-AMC in dissecting complex biological pathways critical to human health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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